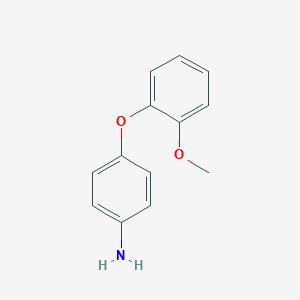

4-(2-Methoxyphenoxy)aniline

説明

Structure

3D Structure

特性

IUPAC Name |

4-(2-methoxyphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-15-12-4-2-3-5-13(12)16-11-8-6-10(14)7-9-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOFRBMGVDBINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360520 | |

| Record name | 4-(2-methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13066-01-8 | |

| Record name | 4-(2-methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methoxyphenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 2 Methoxyphenoxy Aniline and Its Derivatives

Established Synthetic Pathways

Established synthetic routes to 4-(2-methoxyphenoxy)aniline and its derivatives are characterized by their efficiency and adaptability. These pathways often involve the coupling of two aromatic rings through an oxygen atom, a key step in the synthesis of diaryl ethers.

Nucleophilic aromatic substitution (SNAr) is a primary method for synthesizing diaryl ethers like this compound. ontosight.aismolecule.com This approach relies on the reaction of a nucleophile with an aromatic ring that is activated by electron-withdrawing groups.

A common SNAr strategy involves the reaction of 2-methoxyphenol with a halogenated aromatic compound, such as 1-fluoro-4-nitrobenzene (B44160). researchgate.net The electron-withdrawing nitro group on the aromatic ring facilitates the nucleophilic attack by the phenoxide ion generated from 2-methoxyphenol. smolecule.comvulcanchem.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. smolecule.com The choice of the halogenated compound is crucial, with fluoro-substituted aromatics often being more reactive than their chloro- or bromo- counterparts. tapchicongthuong.vn

Detailed research findings: Studies have shown that the reaction of 4-methoxyphenol (B1676288) with 1-fluoro-4-nitrobenzene, a similar reaction, proceeds with high conversion rates in the presence of a base like potassium carbonate in DMF at 100°C. tapchicongthuong.vn For instance, the synthesis of 2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene via SNAr using DBU as a base at 195°C resulted in a 99.7% yield.

Table 1: SNAr Reaction for Diaryl Ether Synthesis

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-methoxyphenol, 1-fluoro-4-nitrobenzene | K₂CO₃ | DMF | 100 | High (implied) | tapchicongthuong.vn |

| 4-methoxyphenol, 1-fluoro-4-nitrobenzene | CsF | - | - | Low (2%) | harvard.edu |

| 2-ethoxyphenol, 2-chloro-4-(trifluoromethyl)aniline | K₂CO₃ | DMF | Elevated | - | smolecule.com |

| 2-methylphenol, 2,4-dinitroaniline | Base | DMF or DMSO | 80-120 | - |

Once the diaryl ether linkage is established, forming an intermediate such as 1-(2-methoxyphenoxy)-4-nitrobenzene, the nitro group is reduced to an amine to yield the final product, this compound. This reduction is a standard transformation in organic synthesis and can be achieved using various reagents and conditions. wikipedia.org

Commonly used methods for the reduction of aromatic nitro groups include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. wikipedia.org Other reducing agents such as tin(II) chloride, iron in acidic media, or sodium hydrosulfite are also effective. wikipedia.org The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure selectivity. For example, catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Detailed research findings: The reduction of nitro precursors to amines using 10% palladium on activated carbon or 5% platinum on carbon under mild conditions (room temperature, 30 psi hydrogen pressure) can achieve yields of up to 98%. In some cases, the resulting amine is of high enough purity to be used in subsequent steps without further purification.

Table 2: Reduction of Nitro Group to Amine

| Starting Material | Reducing Agent/Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nitro precursor | 10% Pd/C or 5% Pt/C, H₂ | Ethyl acetate (B1210297) | Room temp, 30 psi | up to 98 | |

| Nitroarenes | Hydrazine hydrate, Ru@MCT | - | - | - | researchgate.net |

| Nitrobenzene (B124822) derivatives | Hydrazine hydrate, NPCP (Ni) | - | - | 51-100 | researchgate.net |

To improve the efficiency of SNAr reactions, particularly for less reactive aryl halides, catalytic acceleration techniques can be employed. Copper(I) iodide (CuI) is a well-known catalyst for promoting such reactions, often referred to as Ullmann-type couplings. wikipedia.org The use of a copper catalyst can allow for milder reaction conditions and may improve yields. vulcanchem.com Ligands such as diamines or phenanthroline can further enhance the catalytic activity of the copper species. wikipedia.org

Detailed research findings: Copper-catalyzed SNAr reactions have been shown to be effective for the synthesis of diaryl ethers. For example, the coupling of phenols with aryl iodides can be catalyzed by CuI in the presence of a base. mdpi.com The combination of CuI with ligands like N,N-dimethylglycine allows the reaction to proceed at lower temperatures. organic-chemistry.org

The Ullmann condensation is a classical method for the formation of diaryl ethers, involving the copper-promoted reaction of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound derivatives, this could involve the coupling of an aniline (B41778) derivative with a substituted phenol. Traditionally, these reactions require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize catalytic amounts of soluble copper complexes, often with ligands, to facilitate the reaction under milder conditions. wikipedia.orgrsc.org

A related reaction, the Goldberg reaction, specifically describes the copper-catalyzed C-N bond formation between an aryl halide and an aniline. wikipedia.org While not directly forming the ether linkage, it represents a key copper-catalyzed transformation involving aniline derivatives.

Detailed research findings: The Ullmann reaction has been significantly improved through the development of new catalytic systems. For instance, the use of CuI with ligands like N,N-dimethylglycine has enabled diaryl ether synthesis at 90°C. organic-chemistry.org Catalyst systems based on copper(I) iodide and phenanthroline are effective for Goldberg reactions. wikipedia.org

Table 3: Ullmann and Goldberg Reaction Conditions

| Reaction Type | Reactants | Catalyst System | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Ullmann Ether Synthesis | 4-chloronitrobenzene, phenol | Copper | - | High | wikipedia.org |

| Ullmann Ether Synthesis | Aryl iodides, phenols | CuI, N,N-dimethylglycine | - | 90 | organic-chemistry.org |

| Goldberg Reaction | 2-chlorobenzoic acid, aniline | CuI, phenanthroline | - | - | wikipedia.org |

| Ullmann C-N Coupling | 4-bromoanisole, benzylamine | CuO, BCO | Water | 130 (microwave) | thieme-connect.de |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of C-N bonds. organic-chemistry.org While this reaction is primarily used for synthesizing aryl amines from aryl halides and amines, it can be a key step in a multi-step synthesis of this compound derivatives. beilstein-journals.org For example, if a precursor containing the diaryl ether moiety and a halogen substituent is prepared, the amino group can be introduced in a final palladium-catalyzed step.

These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, in combination with a bulky electron-rich phosphine (B1218219) ligand, like Xantphos. beilstein-journals.org A base, such as cesium carbonate or potassium phosphate, is also required. rsc.orgbeilstein-journals.org The choice of ligand and base can be crucial for the success of the reaction. rsc.orgbeilstein-journals.org

Detailed research findings: The Buchwald-Hartwig reaction has been successfully applied to a wide range of substrates. organic-chemistry.org For the synthesis of diaryl ethers, palladium-catalyzed C-O bond formation has also been developed as an alternative to the Ullmann reaction. organic-chemistry.orgrsc.org These reactions often utilize similar palladium catalysts and phosphine ligands. rsc.org

Table 4: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reactants | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| C-N Coupling | N-substituted 4-bromo-7-azaindole, amides/amines | Pd(OAc)₂/Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Dioxane | beilstein-journals.org |

| C-O Coupling | N-substituted 4-bromo-7-azaindole, phenols | Pd(OAc)₂, Xantphos | K₂CO₃ | Dioxane | beilstein-journals.org |

| Diaryl Ether Synthesis | Aryl halides, phenols | [(cinnamyl)PdCl]₂, biarylphosphine ligand | K₃PO₄·H₂O | Dioxane | rsc.org |

Introduction of the amino group (nitration followed by reduction, or direct amination)

Reductive Amination Strategies

Reductive amination is a cornerstone in the synthesis of amines, including derivatives of this compound. This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine.

A common approach to synthesizing the core aniline structure is through the reduction of a nitro precursor. For instance, the catalytic hydrogenation of 2-(3-methoxyphenoxy)nitrobenzene using 10% palladium on carbon (Pd/C) or 5% platinum on carbon under mild conditions (room temperature, 30 psi hydrogen pressure) can yield the corresponding aniline with high purity (up to 98%). This amine can then be further functionalized.

For the N-alkylation of the aniline, reductive amination offers a powerful alternative to direct alkylation. whiterose.ac.uk This can be achieved by reacting the aniline with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.org Sodium triacetoxyborohydride (B8407120) has been noted as a mild and selective reducing agent for this purpose. organic-chemistry.org In some cases, a one-pot synthesis can be employed, where the reduction of a nitro compound is followed directly by reductive amination. organic-chemistry.orgrsc.org For example, N-alkylaminobenzenes have been prepared by the reduction of nitrobenzenes followed by reductive amination with decaborane (B607025) (B10H14) and 10% Pd/C. organic-chemistry.org

The choice of catalyst and reaction conditions is crucial. While noble metal catalysts like palladium and platinum are highly effective, research has also explored the use of non-noble metal catalysts. researchgate.net For example, an amorphous cobalt-catalyzed reductive amination using hydrogen gas and aqueous ammonia (B1221849) has been reported. organic-chemistry.org The efficiency of reductive amination can be influenced by the nature of the reactants. A comparative study on the reductive amination of different linkers found that the specific procedure used was the primary factor for success, especially with less nucleophilic amines like aniline. 5z.com

| Reagent/Catalyst | Conditions | Product | Yield | Reference |

| 10% Pd/C or 5% Pt/C | Hydrogen (30 psi), Room Temp | 2-(3-methoxyphenoxy)aniline | up to 98% | |

| Sodium Triacetoxyborohydride | 1,2-Dichloroethane | N-alkylated anilines | - | organic-chemistry.org |

| Decaborane (B10H14), 10% Pd/C | One-pot from nitrobenzene | N-alkylaminobenzenes | - | organic-chemistry.org |

| Amorphous Co particles | H2, aqueous ammonia, 80°C | Primary amines | High | organic-chemistry.org |

Advanced Synthetic Approaches and Innovations

To meet the demands of modern chemistry for efficiency and sustainability, advanced synthetic methods are being applied to the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The application of microwave irradiation can be particularly beneficial for reactions such as nucleophilic aromatic substitutions, which are often involved in the synthesis of diaryl ethers like the precursor to this compound. For instance, some aromatic nucleophilic substitution reactions can be significantly accelerated under microwave irradiation at temperatures between 120–160 °C, with reaction times as short as 10–30 minutes.

The synthesis of various heterocyclic compounds and multicomponent reactions have been successfully facilitated by microwave assistance. acs.org In some cases, increasing the reaction temperature under microwave conditions can accelerate the reaction and improve yields, although further increases may not lead to significant improvements. researchgate.net The combination of microwave heating with flow chemistry (MACOS) is also being explored to enable scaling up of production. acs.org

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this involves considering factors like atom economy, the use of safer solvents, and energy efficiency. nih.gov

One key aspect is the prevention of waste. nih.gov This can be achieved by designing synthetic routes with fewer steps and utilizing catalysts that can be recovered and reused. nih.govresearchgate.net For example, the use of heterogeneous catalysts can simplify product purification and reduce waste. researchgate.net

Another principle is the use of safer solvents and reaction conditions. Efforts are being made to replace hazardous solvents like benzene (B151609) with greener alternatives such as water or to perform reactions under solvent-free conditions. For instance, a greener approach to bromination involves using an aqueous solution of HBr and H2O2 instead of more hazardous reagents. Similarly, some reactions have been successfully carried out in aqueous media or even in the absence of a solvent, which is considered the most environmentally friendly option. nih.gov The use of renewable feedstocks is also a key aspect of green chemistry. nih.gov

Combinatorial Synthesis Techniques for Derivative Libraries

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of related compounds, which is particularly useful in drug discovery and materials science. mdpi.com This approach can be applied to the synthesis of derivatives of this compound to explore structure-activity relationships.

Solid-phase organic synthesis (SPOS) is a common method used in combinatorial chemistry, where molecules are built on a solid support. mdpi.com This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as unreacted reagents and byproducts can be washed away. mdpi.com For example, a library of anilinoanthraquinone derivatives was synthesized using a parallel Ullmann coupling reaction of bromaminic acid with various aniline derivatives. nih.gov

Solution-phase parallel synthesis is another approach that can be used to create compound libraries. nih.gov Regardless of the phase, the goal of combinatorial synthesis is to efficiently produce a diverse set of molecules for screening and evaluation. google.com

Optimization of Reaction Conditions and Parameters

The successful synthesis of this compound and its derivatives relies heavily on the careful optimization of reaction conditions to maximize yield and minimize the formation of unwanted side products.

Temperature Control and Side Product Minimization

Temperature is a critical parameter in chemical synthesis. For nucleophilic aromatic substitution reactions, which are often used to create the ether linkage in the precursor to this compound, controlling the temperature is crucial. For example, temperatures in the range of 60–80°C are often employed to facilitate the reaction while avoiding the formation of side products. In some cases, higher temperatures, such as 120°C, may be required for the reaction to proceed efficiently. google.com

The choice of solvent also plays a significant role. Polar aprotic solvents like DMF or DMSO can enhance the reactivity in substitution reactions. The concentration of reactants and the reaction time are other important factors that need to be optimized. For instance, in a multi-step synthesis, the reaction time for different steps can vary from a few hours to overnight. google.com Careful control over these parameters is essential to ensure the desired product is obtained in high yield and purity.

| Parameter | Optimized Condition | Purpose | Reference |

| Temperature | 60-80°C | Minimize side products in substitution reactions | |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Enhance reactivity in substitution reactions | |

| Reaction Time | Varies (hours to overnight) | Ensure reaction completion | google.com |

Solvent Selection and Reactivity Enhancement

The selection of an appropriate solvent is critical in the synthesis of this compound, primarily influencing reaction kinetics, solubility of reactants and intermediates, and in some cases, the reaction pathway itself. The synthesis typically involves a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann condensation to form the diaryl ether bond, followed by the reduction of a nitro group to the aniline.

For the ether linkage formation via Ullmann coupling, polar aprotic solvents are generally preferred as they can stabilize charged intermediates and improve the solubility of the reactants. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are commonly employed. The use of these solvents enhances reactivity by promoting the dissolution of the phenoxide salt and the aryl halide, thereby increasing the effective concentration of the reacting species. Temperature control is crucial in these solvents to minimize side reactions.

In the subsequent step, the reduction of the nitro-intermediate, 1-methoxy-2-(4-nitrophenoxy)benzene, to form this compound, the solvent choice depends on the reducing agent. For catalytic hydrogenation, solvents like ethyl acetate or ethanol (B145695) are effective, allowing for the easy filtration of the catalyst (e.g., Pd/C) upon reaction completion. When using metal powders like iron in acidic media, a mixture of solvents such as THF, methanol, and water can be used to facilitate the reduction.

Reactivity can be further enhanced by the use of phase-transfer catalysts, especially in reactions involving an inorganic base that has low solubility in the organic solvent. google.com Additionally, microwave-assisted synthesis has been shown to accelerate similar aromatic nucleophilic substitution reactions, significantly reducing reaction times from hours to minutes.

Table 1: Solvent Effects in the Synthesis of Diaryl Ethers and Anilines

| Reaction Type | Preferred Solvents | Role of Solvent | Reactivity Enhancement Methods |

|---|---|---|---|

| Ullmann Condensation | DMF, DMSO, THF | Stabilize intermediates, improve solubility | Elevated temperatures (e.g., 80–120°C) , Microwave irradiation |

| Catalytic Hydrogenation | Ethyl Acetate, Ethanol | Dissolve substrate, facilitate catalyst handling | Increased hydrogen pressure |

Catalyst Selection and Turnover Optimization

The synthesis of this compound relies on two key catalytic steps: the formation of the diaryl ether and the reduction of a nitro group. The efficiency of these steps is highly dependent on the choice of catalyst and the optimization of reaction conditions to maximize turnover number (TON) and turnover frequency (TOF).

Diaryl Ether Formation: The Ullmann condensation is a classic method for this transformation, traditionally using stoichiometric copper. Modern protocols employ catalytic amounts of copper(I) or copper(II) salts, such as CuI, CuCl, or copper(II) triflate, often in conjunction with a ligand. nih.gov Ligands, such as 1,10-phenanthroline (B135089) or acylhydrazones, can stabilize the copper catalyst, improve its solubility, and facilitate the catalytic cycle, leading to higher yields under milder conditions. nih.govgatech.edu Catalyst loading can often be reduced to as low as 1 mol%. nih.gov Heterogeneous catalysts, such as copper oxides (Cu₂O) supported on materials like silica (B1680970) carbide (SiC) or manganese oxide (meso Cu/MnOx), offer significant advantages, including high stability, reusability, and avoidance of ligand additives. gatech.eduresearchgate.net For these systems, TOF values as high as 1282 h⁻¹ have been reported in related reactions. researchgate.net Palladium-based catalysts are also used, particularly in Buchwald-Hartwig amination and related cross-coupling reactions, and more recently, gold-alloyed palladium single-atom catalysts have shown excellent performance in Ullmann reactions of less reactive aryl chlorides. acs.org

Nitro Group Reduction: The reduction of the precursor 1-methoxy-2-(4-nitrophenoxy)benzene is commonly achieved through catalytic hydrogenation. Palladium on activated carbon (10% Pd/C) is a highly effective catalyst for this transformation, providing high yields (up to 98%) under mild conditions. Other noble metal catalysts like platinum on carbon can also be used. An alternative, non-catalytic (but reagent-based) method involves the use of iron powder in an acidic medium, which is cost-effective and suitable for large-scale synthesis, yielding the desired aniline in high purity.

Optimization of catalyst turnover is a key research focus. In homogeneous Ullmann reactions, catalyst deactivation can occur through product inhibition or interaction with byproducts like halide salts. nih.gov The choice and amount of base are also critical, as some bases can act as ligands and alter the catalytic activity. nih.gov For heterogeneous catalysts, recycling efficiency is a major consideration; while some catalysts can be reused multiple times with minimal loss in activity, others may experience deactivation due to leaching of the active metal species. researchgate.netacs.org

Table 2: Catalytic Systems for Key Synthetic Steps

| Reaction Step | Catalyst System | Typical Loading | Key Optimization Strategies |

|---|---|---|---|

| Ullmann Ether Synthesis | CuI / Ligand | 1-10 mol% | Ligand screening, use of heterogeneous/reusable catalysts nih.govgatech.edu |

| Ullmann Ether Synthesis | Cu₂O/SiC | 5 wt% Cu | Temperature and base optimization, catalyst recycling researchgate.net |

Purification and Isolation Techniques for Research Applications

The isolation and purification of this compound and its derivatives from reaction mixtures are essential to obtain materials of sufficient purity for subsequent research applications. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Column Chromatography

Column chromatography is a widely used and versatile technique for the purification of this compound and its more complex derivatives. This method separates compounds based on their differential adsorption to a stationary phase, typically silica gel. A solvent system (eluent) of appropriate polarity is chosen to move the compounds down the column at different rates. For compounds of intermediate polarity like this compound and its derivatives, a common eluent system is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate. nih.govnih.gov The ratio of these solvents is optimized to achieve the best separation. For instance, a derivative, N-(4-(2-Methoxyphenoxy) phenyl)-5-methyl-3-phenylisoxazole-4–Carboxamide, was purified using an n-hexane:ethyl acetate (3:2) solvent system. nih.gov The progress of the separation is monitored by thin-layer chromatography (TLC). nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is primarily used as an analytical technique to assess the purity of this compound and its derivatives, but it can also be scaled for preparative separation to isolate high-purity samples. sielc.com Purity levels above 95% are often confirmed by HPLC analysis. mdpi.com

Reverse-phase HPLC (RP-HPLC) is the most common mode used for these types of compounds. sielc.com In RP-HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. A typical mobile phase for analyzing related methoxyphenoxy aniline compounds consists of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.com The method is scalable and can be adapted for the isolation of impurities. sielc.com

Table 3: Example HPLC Conditions for Aniline Derivatives

| Compound | Column Type | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 4-(4-Methoxyphenoxy)aniline | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), Water, Phosphoric Acid | UV/MS (B15284909) | sielc.com |

Recrystallization from Organic Solvents

Recrystallization is a powerful purification technique for obtaining highly crystalline, pure solid compounds. This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.

For this compound and its derivatives, common solvents for recrystallization include ethanol, ethyl acetate, and mixtures such as ethanol/water. mdpi.com For example, a crude solid of a related lignin (B12514952) model compound was successfully recrystallized from ethyl acetate to yield a high-purity product. rsc.org The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Synthesis of Key Intermediates and Related Compounds

The synthesis of this compound often proceeds through key intermediates, and the core structure serves as a building block for more complex related compounds.

A primary synthetic route involves the coupling of 2-methoxyphenol with an activated 4-halo-nitrobenzene, such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene, via a nucleophilic aromatic substitution reaction. vulcanchem.com This reaction forms the key intermediate, 1-methoxy-2-(4-nitrophenoxy)benzene. The subsequent reduction of the nitro group to an amine is a critical step, yielding the final product. This reduction can be achieved with high efficiency using methods like catalytic hydrogenation with Pd/C or reduction with iron powder in an acidic solution.

Another important intermediate is 2-(2-methoxyphenoxy)ethylamine (B47019), which is used in the synthesis of pharmaceuticals like Carvedilol. researchgate.net This highlights the utility of the 2-methoxyphenoxy moiety in constructing biologically active molecules.

The this compound core is also a versatile scaffold for creating a variety of derivatives. For instance, bromination of the aniline ring can produce compounds like 4-bromo-2-(4-methoxy-phenoxy)-aniline, which serves as a building block for other complex molecules. Furthermore, the aniline nitrogen can be functionalized through N-alkylation or acylation reactions to produce a wide range of amides and substituted amines with potential biological activities. mdpi.com For example, it can be reacted with various acid chlorides to form N-acyl derivatives. mdpi.com

The synthesis of related compounds with different substitution patterns, such as those containing trifluoromethyl groups, often follows similar synthetic logic, typically involving nucleophilic aromatic substitution as a key step. vulcanchem.comsmolecule.com

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| Dimethylformamide (DMF) |

| Dimethyl sulfoxide (DMSO) |

| Tetrahydrofuran (THF) |

| Ethyl acetate |

| Ethanol |

| Methanol |

| 1-methoxy-2-(4-nitrophenoxy)benzene |

| Copper(I) iodide (CuI) |

| Copper(I) chloride (CuCl) |

| Copper(II) triflate |

| 1,10-Phenanthroline |

| Palladium on activated carbon (Pd/C) |

| n-Hexane |

| Acetonitrile |

| Phosphoric acid |

| Formic acid |

| 2-Methoxyphenol |

| 1-Fluoro-4-nitrobenzene |

| 1-Chloro-4-nitrobenzene |

| 2-(2-methoxyphenoxy)ethylamine |

| Carvedilol |

| 4-Bromo-2-(4-methoxy-phenoxy)-aniline |

Synthesis of 2-(2-methoxyphenoxy)ethyl amine

A notable method for the industrial production of 2-(2-methoxyphenoxy)ethylamine involves a two-step process starting from guaiacol (B22219) (2-methoxyphenol). This process is designed to be efficient and avoids the use of hazardous reagents like halogenated substances or highly flammable materials. google.com

The first step is the preparation of the intermediate, N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide. This is achieved by reacting guaiacol with 2-methyloxazoline. The mixture is heated for an extended period, and upon cooling, the solid acetamide (B32628) intermediate is collected. google.com The subsequent step involves the hydrolysis of this intermediate. The N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide is refluxed with hydrochloric acid. Following the hydrolysis, the reaction mixture's pH is adjusted to be alkaline, and the resulting oily product is extracted and purified by vacuum distillation to yield 2-(2-methoxyphenoxy)ethylamine. google.com This synthesis achieved a 74.8% yield for the final amine product. google.com

Alternative routes have been developed, such as reacting 1-chloro-2-(2-methoxy phenoxy) ethane (B1197151) with potassium phthalimide (B116566), followed by a reaction with potassium hydroxide. google.com Other methods have employed hazardous reagents like sodium hydride (NaH) and lithium aluminium hydride (LiAlH₄), which are less suitable for large-scale, safe commercial manufacturing. google.com

Table 1: Synthesis of 2-(2-methoxyphenoxy)ethyl amine

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1 | Guaiacol, 2-Methyloxazoline | Heat at 160°C for 20 hours | N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide | 76 |

| 2 | N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide | 5N HCl, reflux for 4 hours; then 30% NaOH | 2-(2-Methoxyphenoxy)ethylamine | 74.8 |

Synthesis of 2-bromo-4-(3-methoxyphenoxy)aniline hydrochloride

The synthesis of 2-bromo-4-(3-methoxyphenoxy)aniline hydrochloride can be accomplished through a multi-step process that typically involves the formation of an ether linkage, followed by the reduction of a nitro group, and finally, salt formation.

A key intermediate, 2-bromo-4-(3-methoxyphenoxy)-1-nitrobenzene, is first synthesized. The subsequent and crucial step is the reduction of the nitro group to an amine. This transformation can be effectively carried out using iron powder in a solvent mixture such as tetrahydrofuran (THF), methanol, and water, with the addition of ammonium (B1175870) chloride to facilitate the reaction. The mixture is heated to around 70°C for approximately 3 hours. This method is reported to produce the aniline, 2-bromo-4-(3-methoxyphenoxy)aniline, in a high yield of about 90%.

Following the reduction, the resulting free base aniline is converted into its hydrochloride salt. This is achieved by treating the aniline with hydrochloric acid (HCl) in a suitable solvent, such as an ethereal solution or methanol. This step not only aids in purification but also improves the compound's stability and handling properties.

An alternative approach for bromination of aniline derivatives involves using cupric bromide (CuBr₂) as both a bromine source and an oxidant. This method is noted for having fewer steps and being easy to operate, with high selectivity for para-bromination. google.com Using tetrahydrofuran (THF) as a solvent makes this process suitable for industrial-scale production. google.com

Table 2: Synthesis of 2-bromo-4-(3-methoxyphenoxy)aniline

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |

| 1 | 2-bromo-4-(3-methoxyphenoxy)-1-nitrobenzene | Fe powder, NH₄Cl, in THF/MeOH/H₂O (2:1:1) at 70°C for 3 hours | 2-bromo-4-(3-methoxyphenoxy)aniline | ~90 |

| 2 | 2-bromo-4-(3-methoxyphenoxy)aniline | HCl in ether or methanol | 2-bromo-4-(3-methoxyphenoxy)aniline hydrochloride | Not specified |

Chemical Reactivity and Transformation Mechanisms

Core Reaction Pathways of 4-(2-Methoxyphenoxy)aniline

The primary amine and the electron-rich aromatic system are the main sites of chemical reactivity, leading to several key transformation pathways.

Aniline (B41778) and its derivatives are susceptible to oxidation, and phenoxy anilines can be transformed into their corresponding quinone derivatives. While specific studies on the direct oxidation of this compound are not extensively detailed in the available literature, the oxidation of analogous compounds is well-documented. For instance, the anodic oxidation of N-protected 4-methoxy anilines can yield N-benzoyl-p-benzoquinone imine or, upon further reaction, p-benzoquinone. researchgate.net Common oxidizing agents used for such transformations in related chloro- and methyl-substituted phenoxy anilines include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). evitachem.com The formation of quinones is significant as these structures are integral to many biologically active molecules and are known to act as electrophiles. nih.gov

The term "reduction to corresponding amines" in the context of this compound typically refers to the synthesis of the compound itself from its nitroaromatic precursor, 4-(2-methoxyphenoxy)nitrobenzene. This reduction of a nitro group (-NO₂) to a primary amine (-NH₂) is a fundamental reaction in organic synthesis.

Commonly employed methods for this transformation involve catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or the use of metals in acidic media, such as iron powder with ammonium (B1175870) chloride in a solvent mixture. stackexchange.com For example, the reduction of 2-bromo-4-(3-methoxyphenoxy)-1-nitrobenzene to its corresponding aniline has been achieved with high yield using iron powder and ammonium chloride at approximately 70°C. Another approach involves using tin (Sn) and hydrochloric acid (HCl), where the mechanism proceeds through nitroso and hydroxylamine (B1172632) intermediates. stackexchange.com Bioelectrochemical systems have also been shown to efficiently reduce nitrobenzene (B124822) to aniline. nih.gov

| Reaction Type | Reagent/System | Product Type | Source |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Quinone Derivatives | evitachem.com |

| Reduction (of Nitro Precursor) | Fe powder / NH₄Cl | Primary Amine | |

| Reduction (of Nitro Precursor) | Sn / HCl | Primary Amine | stackexchange.com |

| Reduction (of Nitro Precursor) | H₂ / Pd Catalyst | Primary Amine | evitachem.comstackexchange.com |

| Electrophilic Substitution | Halogens, Nitrating agents | Substituted Anilines |

The aniline ring in this compound is activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group. The amino group is an ortho, para-director. However, the para position is already substituted by the 2-methoxyphenoxy group. Therefore, electrophilic attack is directed primarily to the ortho positions (C3 and C5) relative to the amine. The bulky 2-methoxyphenoxy group at the C4 position may exert some steric hindrance, potentially favoring substitution at the C5 position. The methoxy (B1213986) group on the second aromatic ring is also an activating, ortho, para-directing group, suggesting that this ring can also undergo electrophilic substitution.

Reduction Reactions to Corresponding Amines

Mechanism-Focused Investigations

Deeper investigations into the reaction mechanisms of anilines provide insight into their chemical behavior, particularly in reactions where the aniline acts as a nucleophile.

Anilines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. A well-studied example is the nucleophilic addition of anilines to quinone rings, a reaction of significant synthetic importance. lmaleidykla.lt Theoretical and experimental studies on the reaction of anilines with halo-substituted p-benzoquinones reveal a preference for a Michael-type addition/oxidation pathway over a direct nucleophilic aromatic substitution. nih.govresearchgate.net

In these reactions, the aniline attacks an electron-deficient carbon on the quinone ring. nih.govacs.org Computational studies show that the calculated energy barriers for the initial nucleophilic attack by anilines are low enough to justify the rapid formation of addition products. nih.govacs.org The regioselectivity of this attack—which carbon is targeted—is influenced by factors such as solvent and the specific substituents on both the aniline and the quinone. nih.govacs.org

A key feature of the nucleophilic attack of an aniline on an electrophilic substrate like a p-benzoquinone is the formation of a zwitterionic intermediate. nih.govacs.orgacs.org After the nitrogen atom of the aniline attacks a carbon atom of the quinone ring, a resonance-stabilized intermediate is formed which carries both a positive charge (on the nitrogen) and a negative charge (delocalized within the former quinone system). acs.orgacs.org

This zwitterionic intermediate is a crucial step in the reaction pathway. nih.govacs.org Following its formation, a proton is typically removed from the nitrogen atom, often by a solvent molecule like water, to neutralize the positive charge. acs.orgacs.org The subsequent steps depend on the specific reactants and conditions but often involve oxidation to regenerate an aromatic quinone system, now bearing the amino substituent. nih.govacs.org The formation of this zwitterionic species is a common mechanistic feature in the reactions of amines with various electrophiles. uni-muenchen.de

Nucleophilic Attack Mechanisms

Deprotonation steps

The deprotonation of aniline and its derivatives is a critical step in many of their reactions. In the case of reactions involving aniline radical cations, twisting of the anilino group out of the plane of the benzene (B151609) ring can significantly increase the rate of deprotonation. acs.org This stereoelectronic effect, combined with the presence of a covalently attached carboxylate as a base, can lead to unimolecular deprotonation with very high rate constants. acs.org

In reactions with benzoquinone derivatives, the nucleophilic attack of aniline can lead to a zwitterionic intermediate, which is then deprotonated in a subsequent step. acs.orgacs.orgresearchgate.net For instance, in an aqueous medium, a water molecule can act as the deprotonating agent. acs.orgacs.orgresearchgate.net The basicity of the aniline derivative compared to other species in the reaction mixture plays a significant role in the reaction's progression and yield. acs.orgacs.orgresearchgate.net For example, the less basic character of aniline compared to a phenolate (B1203915) anion can result in a lower expected yield in certain substitution reactions. acs.orgacs.orgresearchgate.net The deprotonation step is crucial for restoring the aromaticity of the benzene ring in electrophilic aromatic substitution reactions. masterorganicchemistry.com

Regiodivergent Reactions with Benzoquinone Derivatives

The reaction of anilines with benzoquinone derivatives can proceed through different pathways, leading to a variety of products. This regiodivergence is influenced by the reaction conditions and the nature of the reactants.

Conjugate nucleophilic addition

Anilines can undergo conjugate nucleophilic addition, also known as Michael addition, to the electron-deficient ring of benzoquinones. acs.orgacs.orgnih.gov In the reaction of aniline and its analogues with 2-bromo-6-methoxy-1,4-benzoquinone, the corresponding Michael addition products, 3-bromo-5-methoxy-2-aminoquinone derivatives, are formed with yields ranging from 35% to 57%. acs.orgacs.orgnih.gov This is in contrast to reactions with phenolates, which tend to favor nucleophilic substitution. nih.gov The reaction with anilines was expected to result in the elimination of the bromine atom via a substitution mechanism; however, the halogen atom surprisingly remains in the addition/oxidation product. nih.gov

Theoretical calculations using density functional theory (DFT) support the experimental observation that the addition/oxidation product is thermodynamically and kinetically preferred for anilines. acs.orgacs.orgnih.gov The Gibbs free energy variation for the conjugate addition/oxidation mechanism is significantly more exergonic for aniline compared to phenolate. acs.orgacs.org

Competition between substitution and addition/oxidation mechanisms

In reactions with substituted benzoquinones, there is a competition between nucleophilic substitution and addition/oxidation pathways. acs.orgacs.orgnih.gov For anilines reacting with 2-bromo-6-methoxy-1,4-benzoquinone in water, the addition/oxidation mechanism is favored, leading to products where the bromine atom is retained. acs.orgacs.orgnih.gov In contrast, phenolates in acetonitrile (B52724) tend to undergo nucleophilic substitution, replacing the bromine atom. acs.orgacs.orgnih.gov

Several mechanistic proposals exist for these reactions. One proposed route involves the nucleophilic attack at the C3 position, followed by an oxidation step, potentially by oxygen from the air or the quinone itself. acs.orgacs.orgresearchgate.net The reaction with aniline gives a zwitterionic intermediate after the initial nucleophilic attack, which is then deprotonated. acs.orgacs.orgresearchgate.net The final step is often the oxidation of the resulting hydroquinone (B1673460) to the quinone product.

Computational studies have shown that for anilines, the energy barrier for the first step of the substitution mechanism is much higher than that for the conjugate addition/oxidation mechanism, indicating a kinetic preference for the latter. acs.org Conversely, for phenolates, both mechanisms have similar energy barriers for the initial step, making both products kinetically feasible, although the substitution product is thermodynamically preferred. acs.org

Role of Substituents on Reaction Yield and Basicity

Substituents on the aniline ring can influence both the reaction yield and the basicity of the amine. Electron-donating groups generally increase the electron density on the nitrogen atom, enhancing its nucleophilicity and basicity. Conversely, electron-withdrawing groups decrease basicity.

In the synthesis of isoxazole-carboxamide derivatives, the coupling reaction of various aniline derivatives with isoxazole-carboxylic acid was performed. nih.gov For instance, the reaction involving this compound to form N-(4-(2-methoxyphenoxy)phenyl)-5-methyl-3-phenylisoxazole-4-carboxamide resulted in a 71% yield. nih.gov

The basicity of the aniline is a key factor in its reactivity. The less basic character of aniline compared to phenolate anions can lead to lower yields in competitive reactions due to interactions with the solvent, such as water. acs.orgacs.org In electrophilic substitution reactions like nitration or sulfonation, the reaction conditions can protonate the amino group, forming an ammonium group which is an electron-withdrawing group and directs substitution to the meta position. masterorganicchemistry.com

Derivatization Strategies and Synthetic Utility

The amino group of this compound provides a versatile handle for various derivatization strategies, leading to a wide range of synthetically useful compounds.

Formation of Amides (e.g., carboxamides, acetamides, sulfonamides)

The primary amine functionality of this compound readily undergoes acylation reactions with various acylating agents to form different types of amides.

Carboxamides: Carboxamides can be synthesized by reacting this compound with carboxylic acids or their derivatives. For example, it has been used in the synthesis of novel isoxazole-carboxamide derivatives. nih.gov The coupling is often facilitated by activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov One specific derivative, N-(4-(2-methoxyphenoxy)phenyl)benzo[d] acs.orgacs.orgdioxole-5-carboxamide, has been synthesized and characterized. mdpi.com

Acetamides: Acetamides are formed by the reaction of this compound with acetic anhydride (B1165640) or acetyl chloride. wisc.edu This reaction is a common strategy to protect the amino group during subsequent reactions. wisc.edu Various N-substituted acetamide (B32628) derivatives of this compound have been synthesized, such as those incorporated into thiazolidinedione structures and aryl-quinoline-4-carbonyl hydrazones. researchgate.netnih.gov For instance, 2-(4-formyl-2-methoxyphenoxy)-N-aryl-acetamides are key intermediates in the synthesis of potent α-glucosidase inhibitors. nih.gov

Sulfonamides: Sulfonamides are prepared by reacting anilines with sulfonyl chlorides. vulcanchem.com This reaction is fundamental in medicinal chemistry for the synthesis of sulfa drugs. nih.govucl.ac.uk The reaction can be influenced by the reaction conditions and the nature of the substituents on both the aniline and the sulfonyl chloride. While direct synthesis of a sulfonamide from this compound is not detailed in the provided context, the general reactivity of anilines suggests its feasibility. vulcanchem.comnih.govucl.ac.uk

Synthesis of Schiff Bases

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. This compound serves as a primary amine precursor in these reactions.

The synthesis generally involves the reaction of this compound with a suitable aldehyde or ketone under various conditions. scispace.com A common method is the acid-catalyzed condensation reaction. For instance, reacting an aldehyde with an aniline derivative in ethanol (B145695), often with a few drops of glacial acetic acid, and refluxing the mixture is a standard procedure. mdpi.comjocpr.com The reaction mixture is then typically cooled and poured into cold water to precipitate the Schiff base product. impactfactor.org

The formation of the imine (C=N) bond is a key transformation. internationaljournalcorner.com The reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon, forming a hemiaminal intermediate. This is followed by dehydration to yield the stable imine. scispace.com The use of microwave irradiation in the presence of a clay catalyst, such as montmorillonite (B579905) K 10, has been reported as an efficient, solvent-free method for synthesizing imines in high yields. scispace.com

Research has demonstrated the synthesis of a variety of Schiff bases from aniline derivatives. For example, novel Schiff bases have been prepared by reacting various substituted anilines with aldehydes like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. jocpr.com The reaction conditions, such as the choice of solvent (e.g., ethanol, methanol, or 1,2-dichloroethane) and catalyst (e.g., acetic acid), can be optimized to improve yields. nih.gov

Here is an interactive data table summarizing typical reaction conditions for Schiff base synthesis:

| Reactants | Solvent | Catalyst | Temperature | Time | Yield |

| This compound, Benzaldehyde | Ethanol | Acetic Acid | Reflux | 2-8 hours | Good |

| Aniline derivative, Hydroxybenzaldehyde | Ethanol (95%) | Glacial Acetic Acid | 80 °C (reflux) | 1 hour, then stir overnight | 56.7–89.6% mdpi.com |

| Formyl ester, Aniline | Methanol | Acetic Acid | Room Temperature | 3.5 hours | 72–95% nih.gov |

Phthalocyanine (B1677752) Synthesis

Phthalocyanines are large, aromatic macrocyclic compounds that are structurally related to porphyrins. They are synthesized through the cyclotetramerization of phthalonitrile (B49051) derivatives. This compound can be incorporated into the periphery of a phthalocyanine macrocycle by first functionalizing a phthalonitrile with this aniline derivative.

The synthesis of phthalocyanines often involves heating a substituted phthalonitrile with a metal salt, such as those of cobalt, manganese, or zinc, in a high-boiling solvent like n-pentanol or in bulk. dergipark.org.trresearchgate.net The use of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often employed to facilitate the cyclotetramerization reaction. researchgate.net This process leads to the formation of peripherally substituted metallophthalocyanines. dergipark.org.trresearchgate.net

For instance, the synthesis of symmetrical cobalt, manganese, and zinc phthalocyanines bearing eight 2-(4-allyl-2-methoxyphenoxy)ethanol moieties was achieved through the cyclotetramerization of 4,5-bis(2-(4-allyl-2-methoxyphenoxy)ethoxy)phthalonitrile with the appropriate metal salts. dergipark.org.trresearchgate.net The resulting novel compounds were characterized using various spectroscopic methods. dergipark.org.trresearchgate.net

The general approach for synthesizing these complex structures is summarized below:

| Precursor | Metal Salt | Base/Catalyst | Solvent/Conditions | Product |

| Substituted Phthalonitrile | CoCl₂, MnCl₂, Zn(OAc)₂ | DBU | n-Pentanol, Reflux | Peripherally Substituted Metallophthalocyanine |

| 4,5-bis(2-(4-allyl-2-methoxyphenoxy)ethoxy)phthalonitrile | CoCl₂, Mn(OAc)₂, Zn(OAc)₂ | - | High-boiling solvent | Octa-substituted Metallophthalocyanine dergipark.org.trresearchgate.net |

Incorporation into Complex Molecular Architectures (e.g., anthraquinones)

This compound can be incorporated into larger, more complex molecular structures like anthraquinones. Anthraquinones are derivatives of anthracene (B1667546) and form a significant class of compounds. beilstein-journals.org

One of the key reactions for this incorporation is the Ullmann coupling reaction. nih.gov This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. In this context, this compound can be coupled with a halogenated anthraquinone (B42736) derivative.

For example, a library of anilinoanthraquinone derivatives was synthesized via a parallel Ullmann coupling reaction of bromaminic acid with various aniline derivatives, including what could conceptually be this compound. nih.gov This resulted in the formation of 4-phenylamino-substituted 1-amino-2-sulfoanthraquinones. nih.gov Specifically, the synthesis of 1-amino-4-(2-methoxyphenyl)-2-sulfoanthraquinone has been reported. nih.gov

The synthesis of anthraquinone derivatives can also be achieved through methods like the Friedel-Crafts reaction, where phthalic anhydride reacts with a substituted benzene in the presence of a catalyst like aluminum chloride. beilstein-journals.orgresearchgate.net Subsequent modifications can then introduce the this compound moiety.

A summary of a synthetic approach is provided in the table below:

| Anthraquinone Precursor | Aniline Derivative | Reaction Type | Catalyst/Reagents | Product |

| Bromaminic Acid | This compound | Ullmann Coupling | Copper catalyst | 1-Amino-4-(2-methoxyphenoxy)anilino-anthraquinone-2-sulfonic acid derivative |

| Bromaminic Acid | Aniline derivatives | Parallel Ullmann coupling | - | Library of anilinoanthraquinone derivatives nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed insights into the molecular framework by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In a derivative of 4-(2-Methoxyphenoxy)aniline, specifically N-(4-(2-methoxyphenoxy)phenyl)benzo[d] biorxiv.orghmdb.cadioxole-5-carboxamide, the aromatic protons exhibit complex multiplets in the range of δ 7.73–7.13 ppm. mdpi.com The methoxy (B1213986) group protons typically appear as a sharp singlet. For instance, in a related compound, 2-(2-methoxyphenoxy)-1-phenylethan-1-one oxime, the methoxy protons are observed at δ 3.66 ppm. rsc.org The amine (NH₂) protons of this compound itself would be expected to produce a signal that can vary in chemical shift depending on the solvent and concentration.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Reference |

|---|---|---|---|

| Aromatic Protons | 7.73–7.13 | Multiplet (m) | mdpi.com |

| Methoxy Protons | 3.66 | Singlet (s) | rsc.org |

Note: Data is for derivative compounds and provides an expected range for the parent molecule.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. For N-(4-(2-methoxyphenoxy)phenyl)benzo[d] biorxiv.orghmdb.cadioxole-5-carboxamide, the carbon signals are spread across a wide range. mdpi.com Key resonances include those for the carbon atoms in the aromatic rings and the methoxy group. In a similar structure, N-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy) acetamide (B32628), the methoxy carbon appears at δ 56.1 ppm, while the aromatic carbons are found between δ 105.0 and 150.0 ppm. rsc.org The carbon attached to the methoxy group (C-O) and the carbon attached to the ether oxygen are typically found in the downfield region of the aromatic spectrum due to the deshielding effect of the oxygen atoms.

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Carbon Type | Chemical Shift (δ) ppm | Reference |

|---|---|---|

| Aromatic Carbons | 105.0 - 150.0 | rsc.org |

| Methoxy Carbon | 56.1 | rsc.org |

Note: Data is for derivative compounds and provides an expected range for the parent molecule.

When this compound is incorporated into more complex structures, such as phosphonate (B1237965) derivatives, other NMR techniques like Phosphorus-31 (³¹P) NMR become relevant. For diethyl (1-(phenylamino)-2-(2,3,5,6-tetrafluoro-4-(4-methoxyphenoxy)phenyl)ethyl)phosphonate, a ³¹P NMR signal provides direct evidence for the presence and electronic environment of the phosphorus atom. nih.gov While no direct ³¹P NMR data for a phosphonate derivative of this compound is available, related phosphonate compounds show signals in the range of δ -15 to -21 ppm, indicating the typical chemical shift for such functionalities. rsc.org

13C NMR Analysis for Carbon Frameworks

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR, is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of a molecule provides a unique fingerprint based on its vibrational modes. For derivatives of this compound, characteristic absorption bands are observed. For example, in N-(4-(2-methoxyphenoxy)phenyl)benzo[d] biorxiv.orghmdb.cadioxole-5-carboxamide, an amide carbonyl (C=O) stretch is seen at 1665.74 cm⁻¹. mdpi.com The FT-IR spectrum of the parent compound would be expected to show N-H stretching vibrations for the amine group, C-O-C stretching for the ether linkage, and various C-H and C=C absorptions characteristic of the aromatic rings.

The interpretation of an FT-IR spectrum involves assigning specific absorption bands to the vibrations of functional groups.

N-H Stretching: The primary amine group (-NH₂) in this compound would typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-O-C Stretching: The diaryl ether linkage gives rise to strong, characteristic asymmetric and symmetric C-O-C stretching bands, usually found in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively.

C-H Stretching: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C-H stretching of the methoxy group appears in the 2950-2850 cm⁻¹ range. kemdikbud.go.id

C=C Stretching: Aromatic ring C=C stretching vibrations typically produce a series of bands in the 1600-1450 cm⁻¹ region. kemdikbud.go.id

Table 3: Predicted Characteristic FT-IR Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Primary Amine |

| Aromatic C-H Stretch | >3000 | Aromatic Ring |

| Aliphatic C-H Stretch | 2850 - 2950 | Methoxy Group |

| C=C Stretch | 1450 - 1600 | Aromatic Ring |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Diaryl Ether |

Fourier Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. This information is critical for confirming the molecular weight and elucidating the structure of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Table 1: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol sigmaaldrich.com |

| InChI Key | XFOFRBMGVDBINH-UHFFFAOYSA-N sigmaaldrich.com |

| Canonical SMILES | COc1ccccc1Oc2ccc(N)cc2 sigmaaldrich.com |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules, making it well-suited for analyzing aniline (B41778) derivatives. nih.govd-nb.info ESI-MS generates ions directly from a solution, which are then introduced into the mass analyzer. nih.gov In the positive ion mode, this compound would likely be observed as the protonated molecule, [M+H]⁺.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. nih.gov For the protonated this compound, collision-induced dissociation would likely lead to the cleavage of the ether bond or other characteristic fragmentations of the aniline and methoxyphenol moieties. While specific fragmentation data for this compound is not detailed in the search results, the general principles of ESI-MS/MS (B15284909) are routinely applied for the structural elucidation of related compounds. researchgate.netnih.gov The technique is sensitive and can detect trace amounts of the analyte in complex mixtures. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. ijprajournal.com

Aggregation Studies in Solution

UV-Vis spectroscopy is a valuable tool for studying the aggregation behavior of molecules in solution. researchgate.netdergipark.org.tr Changes in the concentration of a solution containing this compound could lead to shifts in the UV-Vis spectrum, indicating the formation of aggregates. researchgate.net This is because aggregation can alter the electronic environment of the chromophores, leading to changes in the absorption wavelength and intensity. While specific aggregation studies on this compound were not found, this technique is widely used for similar aromatic compounds. researchgate.netdergipark.org.tr

X-ray Diffraction (XRD) and Crystallography

For a compound like this compound, a single-crystal XRD analysis would reveal the dihedral angle between the two phenyl rings and the geometry around the ether linkage and the amino group. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. Although a specific crystal structure for this compound is not available in the provided results, the general methodology involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. cityu.edu.hk The diffraction data allows for the calculation of an electron density map, from which the atomic positions can be determined.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a material and to determine its structural properties, such as lattice parameters and phase purity. ncl.ac.uk The method involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered beams at various angles. excillum.com The resulting diffraction pattern is unique to the crystalline structure of the compound. ncl.ac.uk

In the context of research involving this compound, PXRD is utilized as a characterization tool. For instance, in the synthesis of novel phthalocyanine (B1677752) complexes, this compound serves as a precursor. The resulting products, such as tetra-4-(2-methoxyphenoxy) carboxamide cobalt(II) amide-bridged phthalocyanine (CoTMePhCAPc), are characterized using PXRD to confirm their structure and crystallinity. acs.org A PXRD analysis of this compound itself was also noted as part of this research, indicating its use for confirming the structure of the starting material before its inclusion in further synthesis. acs.org Comparing the measured diffraction pattern of a bulk sample to one simulated from a known single-crystal structure allows for the assessment of phase purity, which is crucial for establishing accurate structure-property relationships. ncl.ac.uk

Single Crystal X-ray Diffraction for Molecular Structure Determination

Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and crystallographic parameters, which are essential for understanding a molecule's structure and intermolecular interactions. mdpi.commdpi.com

MicroED for Structural Insights

Microcrystal Electron Diffraction (MicroED) is an emerging and powerful technique for structure determination, particularly for compounds that fail to form crystals large enough for conventional X-ray diffraction. nih.govcreative-biostructure.com This method uses a beam of electrons to obtain diffraction data from nanocrystals, leveraging the stronger interaction of electrons with matter compared to X-rays. creative-biostructure.com

In research on novel benzodioxol derivatives, MicroED was successfully applied to determine the structure of N-(4-(2-methoxyphenoxy)phenyl)benzo[d] dioxole-5-carboxamide, a compound synthesized from this compound. nih.gov It was explicitly noted that this method was chosen because obtaining crystals of sufficient size for X-ray diffraction was not feasible. nih.gov The MicroED analysis provided confirmation of the compound's composition, atom connectivity, and its three-dimensional structure. nih.gov The data collection and refinement statistics from the study highlight the quality of the structural model obtained through this technique. nih.gov

Table 1: Crystallographic Data for N-(4-(2-methoxyphenoxy)phenyl)benzo[d] dioxole-5-carboxamide Derivative via MicroED

| Parameter | Value |

|---|---|

| Formula | C₂₁H₁₇NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.5 |

| b (Å) | 5.1 |

| c (Å) | 24.8 |

| α (°) | 90 |

| β (°) | 94.7 |

| γ (°) | 90 |

| Volume (ų) | 1700 |

Data derived from a study on benzodioxol derivatives. nih.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to evaluate the thermal stability and composition of materials. mdpi.com

TGA has been employed to characterize the thermal properties of complexes derived from this compound. For example, the thermal stability of tetra-4-(2-methoxyphenoxy) carboxamide cobalt(II) amide-bridged phthalocyanine (CoTMePhCAPc) was assessed using TGA. acs.org Studies on related s-triazine derivatives synthesized from various substituted anilines show that these compounds generally exhibit good thermal stability, with degradation starting in the range of 240–350 °C. mdpi.com For instance, the methoxy-substituted derivative (TMAT) showed high thermal stability and a significant char residue, with degradation occurring between 350–450 °C. mdpi.com Such analyses are crucial for determining the suitability of these materials for applications that require high-temperature stability. vulcanchem.com

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of a sample's surface topography. A focused beam of electrons is scanned across the surface, and the resulting interactions provide information about the sample's texture, morphology, and composition. nih.gov

In research involving this compound, SEM is used to characterize the morphology of synthesized materials. acs.org For instance, after synthesizing a novel phthalocyanine complex using this compound as a starting material, SEM was used to study the surface features of the final product. acs.org This analysis is often performed alongside other characterization methods like PXRD and TGA to provide a complete picture of the synthesized material's properties. acs.orgnih.gov For example, in the characterization of various metal complexes, SEM is used to investigate the surface morphology of the compounds after synthesis. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed picture of the electron distribution and energy states within a molecule, which are fundamental to understanding its stability and reactivity.

Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the molecular structure and vibrational spectra of complex organic molecules due to its balance of accuracy and computational cost. researchgate.net Methods like B3LYP (Becke, three-parameter, Lee–Yang–Parr) are frequently used in conjunction with basis sets such as 6-311++G(d,p) to perform these calculations. researchgate.netresearchgate.net

Table 1: Representative Calculated Structural Parameters for Aniline (B41778) and Phenoxy Derivatives

| Parameter | Typical Calculated Value (Å) |

|---|---|

| Aromatic C-C Bond Length | 1.356 - 1.499 |

| Aniline C-N Bond Length | 1.384 - 1.398 |

| Ether C-O Bond Length | ~1.43 |

| Benzene (B151609) Ring C-C Bond Length | 1.386 - 1.404 tandfonline.com |

| Piperidine Ring C-C Bond Length | 1.529 - 1.538 tandfonline.com |

Note: This table presents typical values from related compounds and is for illustrative purposes as specific data for 4-(2-Methoxyphenoxy)aniline was not found.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical polarizability. researchgate.netnih.gov A smaller energy gap generally implies higher reactivity and lower kinetic stability. researchgate.net

In a study on N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide, a more complex molecule containing the 2-methoxyphenoxy moiety, the HOMO-LUMO energy gap was calculated to be 4.75 eV. researchgate.net For a series of thiazole (B1198619) carboxamide derivatives, which included a this compound-derived structure, DFT calculations were used to determine HOMO and LUMO energies to predict chemical stability and reactivity. nih.gov

Table 2: Illustrative HOMO-LUMO Data from a Related Thiazole Carboxamide Series

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Celecoxib | -0.240 | -0.059 | 0.181 |

| Compound 2a | -0.197 | -0.079 | 0.118 |

| Compound 2b | -0.211 | -0.070 | 0.141 |

| Compound 2j | -0.223 | -0.075 | 0.148 |

Data from a study on thiazole carboxamide derivatives for illustrative purposes. nih.gov

DFT calculations are also employed to predict the chemical reactivity of molecules through various global reactivity descriptors. tandfonline.com These descriptors, derived from the HOMO and LUMO energies, include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). tandfonline.com These parameters help in understanding the reactive nature of the molecule. For instance, Fukui functions can be calculated to identify specific atomic sites prone to nucleophilic or electrophilic attack. acs.org

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and their corresponding modes. researchgate.net These calculated frequencies are often scaled to better match experimental data. The Potential Energy Distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode to specific atomic motions within the molecule. nepjol.info For a related compound, 2-hydroxy-3-(2-methoxyphenoxy) propyl carbamate, vibrational spectral analysis was carried out using FT-Raman and FTIR spectroscopy and compared with theoretical predictions. tandfonline.com

Table 3: Example of Vibrational Mode Assignments from a Related Compound

| Vibration Type | Predicted Wavenumber Range (cm⁻¹) |

|---|---|

| O-H Stretching | 3380 ± 200 tandfonline.com |

| C-H Stretching (aromatic) | 3093 - 2746 tandfonline.com |

| C-H Stretching (methyl group) | 2891 - 2986 researchgate.net |

Note: This table shows examples from related compounds as specific data for this compound was not found.

A deeper understanding of the electronic structure can be achieved through molecular orbital analysis, which includes methods like Natural Bond Orbital (NBO) analysis. dntb.gov.uanumberanalytics.com NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. numberanalytics.com This method provides insights into intramolecular and intermolecular interactions, such as charge delocalization and hyperconjugative interactions, by examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. numberanalytics.comresearchgate.net The stabilization energy associated with these interactions is a measure of the strength of the electronic delocalization. jcsp.org.pk

Chemical Reactivity Prediction

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that align with the familiar Lewis structures of lone pairs and chemical bonds. This approach provides a quantitative basis for understanding intramolecular interactions and the stability they impart to the molecular structure.

The analysis focuses on donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is calculated using second-order perturbation theory. A higher stabilization energy, E(2), indicates a more intense interaction between the electron donor and acceptor, signifying greater electron delocalization and increased stability of the molecular system. mdpi.com

For a molecule like this compound, NBO analysis would elucidate the delocalization of electron density from the nitrogen lone pair and the oxygen lone pairs of the methoxy (B1213986) and ether groups into the antibonding orbitals (π) of the aromatic rings. These interactions, particularly n → π and π → π* transitions, are crucial in stabilizing the molecule. For instance, studies on similar heterocyclic compounds show significant stabilization energies arising from the interaction between lone pair orbitals of heteroatoms and the antibonding orbitals of adjacent bonds. mdpi.com In derivatives of this compound, such as N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide, stabilization energies have been calculated to be as high as 254.88 kcal/mol for certain donor-acceptor interactions, highlighting the extensive electronic delocalization that stabilizes the system. mdpi.com

NBO analysis also provides information on the hybridization of atomic orbitals, which influences bond strengths and angles. By examining the composition of the NBOs, it is possible to describe the percentage of s- and p-character in the hybrid orbitals that form each bond, offering a detailed picture of the molecule's electronic structure.

Electrostatic Potential Maps

Electrostatic Potential (ESP) maps are valuable computational tools for visualizing the three-dimensional charge distribution of a molecule. These maps are generated by calculating the electrostatic potential at various points on the electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas with neutral or intermediate potential.

ESP maps are instrumental in predicting and understanding intermolecular interactions, particularly hydrogen bonding and the reactive behavior of a molecule. nih.gov For this compound, an ESP map would reveal the most electron-rich areas concentrated around the oxygen atoms of the ether and methoxy groups, as well as the nitrogen atom of the aniline moiety. These sites would be depicted in red, identifying them as primary locations for hydrogen bond acceptance. Conversely, the hydrogen atoms of the amine group (-NH2) would appear as blue regions, indicating their role as hydrogen bond donors.